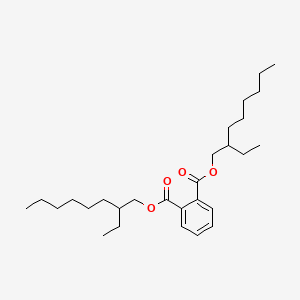
Bis(2-ethyloctyl) phthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-ethyloctyl) phthalate: is an organic compound with the chemical formula C28H46O4 . It is a phthalate ester, commonly used as a plasticizer to increase the flexibility, transparency, durability, and longevity of plastics. This compound is particularly significant in the production of polyvinyl chloride (PVC) products .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(2-ethyloctyl) phthalate is synthesized through the esterification of phthalic anhydride with 2-ethyloctanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or para-toluenesulfonic acid. The process is carried out under high temperatures to facilitate the esterification reaction[2][2].
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification reactors where phthalic anhydride and 2-ethyloctanol are continuously fed. The reaction mixture is heated, and the resulting ester is purified through distillation to remove any unreacted starting materials and by-products[2][2].
Chemical Reactions Analysis
Types of Reactions: Bis(2-ethyloctyl) phthalate primarily undergoes hydrolysis, oxidation, and substitution reactions.
Common Reagents and Conditions:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to produce phthalic acid and 2-ethyloctanol.
Oxidation: Strong oxidizing agents can oxidize this compound, leading to the formation of phthalic acid derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the ester groups are replaced by other nucleophiles[][3].
Major Products Formed:
Hydrolysis: Phthalic acid and 2-ethyloctanol.
Oxidation: Phthalic acid derivatives.
Substitution: Various substituted phthalates depending on the nucleophile used[][3].
Scientific Research Applications
Chemistry: Bis(2-ethyloctyl) phthalate is used as a plasticizer in the production of flexible PVC products, including cables, flooring, and medical devices. Its ability to enhance the flexibility and durability of plastics makes it valuable in various industrial applications .
Biology and Medicine: In biological and medical research, this compound is studied for its potential endocrine-disrupting effects. It is used in experiments to understand its impact on hormonal pathways and reproductive health .
Industry: Beyond its use in PVC products, this compound is also employed in the production of adhesives, coatings, and sealants. Its versatility as a plasticizer extends to various industrial applications where flexibility and durability are required .
Mechanism of Action
Bis(2-ethyloctyl) phthalate exerts its effects primarily through its interaction with the endocrine system. It can mimic or interfere with the action of natural hormones, leading to disruptions in hormonal balance. The compound is known to activate peroxisome proliferator-activated receptors (PPARs), which play a role in lipid metabolism and energy homeostasis. This activation can lead to changes in gene expression and cellular function .
Comparison with Similar Compounds
Bis(2-ethylhexyl) phthalate (DEHP): Another widely used plasticizer with similar properties and applications.
Diisononyl phthalate (DINP): Used as a plasticizer in flexible PVC products.
Diisodecyl phthalate (DIDP): Known for its use in high-temperature applications.
Uniqueness: Bis(2-ethyloctyl) phthalate is unique due to its specific ester groups, which provide distinct physical and chemical properties compared to other phthalates. Its molecular structure allows for enhanced flexibility and durability in PVC products, making it a preferred choice in certain industrial applications .
Properties
CAS No. |
85851-81-6 |
|---|---|
Molecular Formula |
C28H46O4 |
Molecular Weight |
446.7 g/mol |
IUPAC Name |
bis(2-ethyloctyl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C28H46O4/c1-5-9-11-13-17-23(7-3)21-31-27(29)25-19-15-16-20-26(25)28(30)32-22-24(8-4)18-14-12-10-6-2/h15-16,19-20,23-24H,5-14,17-18,21-22H2,1-4H3 |
InChI Key |
ORKHXMGDPOGDKE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CC)COC(=O)C1=CC=CC=C1C(=O)OCC(CC)CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















